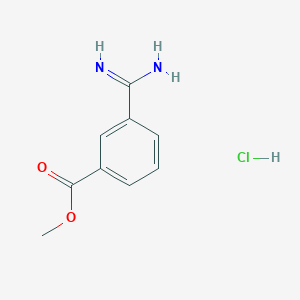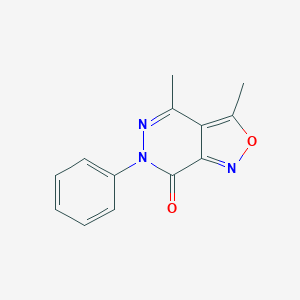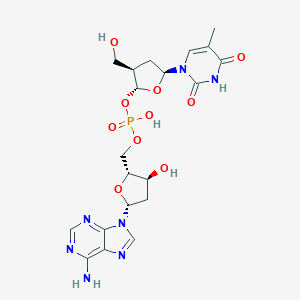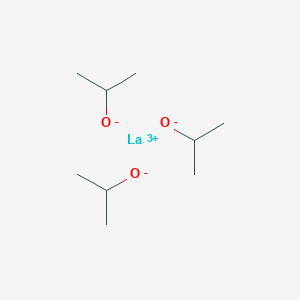
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzanilide, which is a white crystalline solid that is widely used in the pharmaceutical industry. The addition of a piperidine and a hydroxyl group to the benzanilide molecule results in the formation of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide, which exhibits unique properties that make it an attractive target for scientific investigation.
Mécanisme D'action
The mechanism of action of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves its binding to specific receptors in the brain. This binding results in a change in the activity of these receptors, which can have a variety of effects on physiological processes. For example, the binding of this compound to the dopamine D2 receptor can result in a decrease in dopamine release, which can lead to a reduction in motor activity and a decrease in reward-seeking behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide are complex and depend on the specific receptors that it binds to. In general, this compound has been shown to modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation can have a variety of effects on behavior, including changes in mood, motivation, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide in laboratory experiments is its well-established synthesis method. This allows researchers to easily obtain the compound for use in their experiments. Additionally, the compound has been extensively studied, and its effects on various physiological processes are well-understood.
One limitation of using this compound is its specificity for certain receptors in the brain. While this specificity can be an advantage in some experiments, it can also limit the range of experiments that can be performed. Additionally, the compound's effects on behavior can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
Orientations Futures
There are several potential future directions for research on 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's effects on neurotransmitter systems in the brain, which could lead to the development of new treatments for a variety of conditions. Finally, new synthesis methods and modifications to the compound could lead to the development of more potent and specific analogs for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves the reaction of benzanilide with piperidine and 4-chlorobutyraldehyde. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and reduction, to yield the final product. The synthesis of this compound has been well-established and is routinely performed in research laboratories.
Applications De Recherche Scientifique
4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide has been investigated for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One major area of interest has been its ability to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor. This receptor is involved in a variety of physiological processes, including motor control, reward, and addiction.
Propriétés
Numéro CAS |
17183-41-4 |
|---|---|
Nom du produit |
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl- |
Formule moléculaire |
C19H21ClN2O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
4-chloro-N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-4-14(5-7-16)19(24)21-17-8-9-18(23)15(12-17)13-22-10-2-1-3-11-22/h4-9,12,23H,1-3,10-11,13H2,(H,21,24) |
Clé InChI |
ZSZGPTGRAMXVLC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Autres numéros CAS |
17183-41-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)







![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)


